3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-

Description

BenchChem offers high-quality 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- including the price, delivery time, and more detailed information at info@benchchem.com.

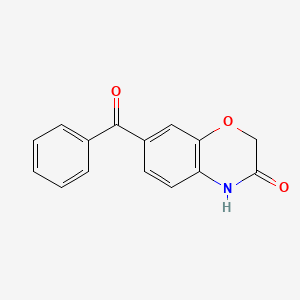

Structure

3D Structure

Properties

CAS No. |

116337-58-7 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

7-benzoyl-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C15H11NO3/c17-14-9-19-13-8-11(6-7-12(13)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

InChI Key |

TZRNVVWHEHJLOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Historical Context and Evolution of Benzoxazinone Chemistry

The study of benzoxazinones, a class of compounds characterized by a benzene (B151609) ring fused to an oxazinone ring, has a rich history. These heterocyclic compounds are not merely laboratory curiosities; they are found in nature as secondary metabolites in various plants, particularly in gramineous species like maize and wheat. youtube.com In these plants, benzoxazinoids play a crucial role in chemical defense mechanisms against insects and pathogens. youtube.com

Early investigations into benzoxazinone (B8607429) chemistry were often driven by the desire to understand these natural defense systems. The first laboratory synthesis of a related 1,3-benzoxazin-4-one was reported in the early 20th century, laying the groundwork for future exploration. nih.gov Over the decades, the synthetic accessibility and the inherent reactivity of the benzoxazinone scaffold have led to the development of a multitude of synthetic methods. nih.govnih.gov These methods range from classical cyclization reactions of anthranilic acid derivatives to more modern transition-metal-catalyzed approaches. nih.govnih.gov The evolution of synthetic chemistry has made a wide array of substituted benzoxazinones accessible, allowing for detailed investigation into their properties and applications.

Strategic Importance of Benzoxazinone Scaffolds in Organic Synthesis

Benzoxazinone (B8607429) scaffolds are considered "privileged structures" in medicinal chemistry and organic synthesis. sigmaaldrich.comorganic-chemistry.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for the development of new therapeutic agents. The strategic importance of the benzoxazinone scaffold stems from several key features:

Versatile Synthetic Handle: The benzoxazinone ring system is a robust yet reactive intermediate. It can be readily modified at several positions, allowing chemists to build molecular complexity and fine-tune the properties of the final compound. The nitrogen and aromatic ring, in particular, offer sites for functionalization. sigmaaldrich.com

Bioisosteric Replacement: The benzoxazinone nucleus can act as a bioisostere for other chemical groups found in biologically active molecules. For instance, the benzoxazinone ring system in the investigational drug Brilaroxazine is a key modification of the quinolinone ring in aripiprazole. youtube.com This strategic replacement can lead to improved pharmacological profiles.

Foundation for Diverse Derivatives: The core structure serves as a starting point for the synthesis of a wide range of derivatives with diverse biological activities. Research has shown that compounds bearing the benzoxazinone moiety can exhibit anti-inflammatory, antimicrobial, and anticancer properties, among others. sigmaaldrich.comorganic-chemistry.orgresearchgate.net

The ease of synthesis and the potential for creating libraries of diverse compounds make the benzoxazinone scaffold a highly valuable tool for synthetic and medicinal chemists.

Overview of Research Trajectories for 3h 1,4 Benzoxazin 3 4h One, 7 Benzoyl

Retrosynthetic Analysis and Key Disconnections for the Benzoxazinone Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. libretexts.org For 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-, the primary disconnections are centered around the formation of the heterocyclic ring and the introduction of the benzoyl group.

The most logical retrosynthetic disconnection of the benzoxazinone core involves breaking the amide and ether linkages. This leads to two primary precursor fragments: a substituted 2-aminophenol (B121084) and a two-carbon unit, typically derived from an α-haloacetyl halide or a related synthon. Specifically for the target molecule, two main retrosynthetic strategies emerge:

Strategy A: Post-cyclization Benzoylation: This approach involves the initial synthesis of the unsubstituted 3H-1,4-benzoxazin-3(4H)-one, followed by a regioselective benzoylation at the 7-position.

Strategy B: Pre-cyclization Benzoylation: This strategy commences with a 2-aminophenol already bearing the benzoyl group at the desired position (5-benzoyl-2-aminophenol), which then undergoes cyclization to form the target molecule.

Established Synthetic Routes to Benzoxazinone Ring Systems

The formation of the 1,4-benzoxazin-3-one ring is a well-established transformation in organic synthesis, with several reliable methods available.

Cyclization Strategies Involving Heteroatom Bond Formation

The most prevalent method for constructing the benzoxazinone ring involves the reaction of a 2-aminophenol with a suitable two-carbon electrophile. arkat-usa.org This process typically involves an initial N-acylation followed by an intramolecular Williamson ether synthesis, or a one-pot reaction where both bond formations occur in a single step.

A common approach utilizes the reaction of a 2-aminophenol with an α-haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide, in the presence of a base. The base facilitates both the initial acylation of the amino group and the subsequent intramolecular cyclization by deprotonating the phenolic hydroxyl group.

Alternatively, the reaction of 2-aminophenols with α-haloalkanoates can also yield 1,4-benzoxazin-3-ones. organic-chemistry.org Microwave-assisted synthesis has been shown to accelerate this reaction, providing the desired products in good yields. organic-chemistry.org

Precursor Design and Functionalization for Benzoxazinone Synthesis

The synthesis of substituted benzoxazinones often begins with appropriately substituted 2-aminophenols. rsc.org For instance, the synthesis of 7-substituted benzoxazinones can be achieved by starting with a 5-substituted 2-aminophenol. This highlights the importance of regioselective synthesis of the aminophenol precursor.

Strategies for Regioselective Introduction of the 7-Benzoyl Moiety

Directed Ortho Metalation and Acylation Approaches

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgchem-station.com The resulting aryllithium species can then react with an electrophile.

For the 3H-1,4-benzoxazin-3(4H)-one system, the amide nitrogen could potentially serve as a directing group. However, the acidic N-H proton would be the first to be deprotonated by the strong base. Therefore, a protection strategy for the nitrogen atom would be necessary. Following N-protection, ortho-lithiation would be directed to the C5 position, which is ortho to the amide functionality. Consequently, DoM is not a direct or ideal method for the 7-benzoylation of the 3H-1,4-benzoxazin-3(4H)-one ring.

Post-Cyclization Functionalization Methodologies

A more direct approach for the synthesis of 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one is through the Friedel-Crafts acylation of the pre-formed benzoxazinone ring. chemguide.co.uklibretexts.org The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. libretexts.org

The regioselectivity of the Friedel-Crafts acylation on the benzoxazinone ring is governed by the electronic properties of the substituents. The oxygen atom of the ether linkage is an activating, ortho-, para-directing group, while the amide functionality is a deactivating, meta-directing group. In this case, the powerful para-directing effect of the ether oxygen is expected to dominate, leading to preferential acylation at the 7-position, which is para to the oxygen atom. Studies on the acylation of similar systems, such as anisole, have shown high selectivity for the para-product.

The reaction would typically involve treating 3H-1,4-benzoxazin-3(4H)-one with benzoyl chloride in the presence of a Lewis acid like aluminum chloride.

Alternatively, as mentioned in the retrosynthetic analysis, the cyclization of a 5-benzoyl-2-aminophenol precursor provides another viable route. This approach circumvents the need for a potentially non-selective acylation step on the heterocyclic ring. The synthesis of 5-benzoyl-2-aminophenol itself would likely involve a Friedel-Crafts acylation of a protected 2-aminophenol, followed by deprotection.

Modern and Sustainable Synthetic Approaches

The contemporary synthesis of complex organic molecules like 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one emphasizes the use of efficient, selective, and environmentally benign methods. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.

Catalytic Synthesis Protocols for Benzoxazinone Formation

The construction of the 3H-1,4-benzoxazin-3(4H)-one core is a critical step in the synthesis of the target molecule. Modern catalytic methods have largely superseded classical stoichiometric approaches, offering higher yields, milder reaction conditions, and improved atom economy.

A prevalent strategy for the formation of the benzoxazinone ring involves the condensation of a 2-aminophenol derivative with a suitable two-carbon synthon. In the context of synthesizing the 7-benzoyl derivative, a plausible route commences with a pre-functionalized starting material, such as 2-amino-4-benzoylphenol. This intermediate could then be cyclized using an appropriate reagent.

Alternatively, the benzoxazinone core can be synthesized first, followed by the introduction of the benzoyl group. Catalytic methods are pivotal in both approaches. For the cyclization step, various catalytic systems have been developed. For instance, copper-catalyzed intramolecular C-O bond formation from a corresponding N-(2-hydroxyphenyl)acetamide derivative provides an efficient route. Similarly, palladium-catalyzed carbonylative cyclization of 2-aminophenols with carbon monoxide and a suitable coupling partner represents another advanced catalytic strategy. mdpi.com

A particularly innovative and sustainable approach involves the use of biocatalysis. For example, enzymes such as lipases have been shown to catalyze the formation of 1,4-benzoxazinone derivatives under mild conditions. mdpi.com These enzymatic processes often occur in aqueous media or green solvents, significantly reducing the environmental impact. mdpi.com

The introduction of the benzoyl group at the 7-position can be envisioned through a catalytic Friedel-Crafts acylation of the parent 3H-1,4-benzoxazin-3(4H)-one. This reaction typically employs a Lewis acid catalyst to activate the acylating agent (e.g., benzoyl chloride). Modern advancements in this area focus on the use of more environmentally friendly and recyclable catalysts, such as zeolites or metal triflates, to replace traditional stoichiometric Lewis acids like aluminum chloride.

Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. A regioselective C-H acylation at the 7-position of the benzoxazinone ring, potentially directed by the endocyclic nitrogen or oxygen, would represent a highly atom-economical and efficient method for the synthesis of the target compound. While specific examples for the 7-benzoylation of this exact benzoxazinone are not prevalent in the literature, related C-H functionalization reactions on similar heterocyclic systems suggest the feasibility of this approach.

| Catalytic Protocol | Description | Key Advantages |

| Copper-Catalyzed Cyclization | Intramolecular C-O bond formation from an N-(2-hydroxyphenyl)acetamide precursor. | High efficiency, good functional group tolerance. |

| Palladium-Catalyzed Carbonylation | Cyclization of a 2-aminophenol derivative using carbon monoxide. | Utilization of a readily available C1 source, high atom economy. |

| Biocatalytic Synthesis | Enzymatic (e.g., lipase) mediated formation of the benzoxazinone ring. | Mild reaction conditions, use of renewable catalysts, environmentally friendly. |

| Catalytic Friedel-Crafts Acylation | Lewis or solid acid-catalyzed introduction of the benzoyl group onto the pre-formed benzoxazinone ring. | Potential for high regioselectivity, use of recyclable catalysts. |

| C-H Activation/Acylation | Direct, transition-metal-catalyzed introduction of the benzoyl group at the C-7 position. | High atom economy, reduced number of synthetic steps. |

Green Chemistry Principles in the Synthesis of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-

The principles of green chemistry are increasingly integral to the design of synthetic routes for fine chemicals. The synthesis of 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one can be made more sustainable by incorporating these principles at various stages.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are preferred. Direct C-H functionalization for the introduction of the benzoyl group is a prime example of a highly atom-economical reaction, as it avoids the use of pre-functionalized substrates and the generation of stoichiometric byproducts.

Use of Safer Solvents and Reagents: Traditional syntheses often rely on hazardous solvents and toxic reagents. Green chemistry encourages the use of safer alternatives. For instance, the use of deep eutectic solvents (DES) or water as a reaction medium for the formation of the benzoxazinone ring has been reported for related structures. sigmaaldrich.com Similarly, replacing hazardous acylating agents and corrosive Lewis acids in the Friedel-Crafts reaction with greener alternatives is a key consideration.

Energy Efficiency: The use of microwave irradiation or ultrasound as energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov These techniques have been successfully applied to the synthesis of benzoxazinone derivatives.

Catalysis: As discussed previously, the use of catalytic amounts of reagents is a cornerstone of green chemistry. Catalytic approaches not only increase efficiency but also reduce the amount of waste generated. The development of recyclable catalysts, such as solid-supported catalysts or enzymes, further enhances the sustainability of the process.

Renewable Feedstocks: While the synthesis of this specific compound may currently rely on petroleum-derived starting materials, future developments could explore the use of bio-based feedstocks for the synthesis of the key aromatic precursors.

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Direct C-H acylation of the benzoxazinone ring. |

| Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Use of water or deep eutectic solvents for the cyclization step. |

| Energy Efficiency | Utilizing alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted or sonochemical synthesis of the benzoxazinone core. |

| Catalysis | Employing small amounts of catalysts instead of stoichiometric reagents. | Use of transition metal catalysts, enzymes, or recyclable solid acids. |

| Reduction of Derivatives | Minimizing the use of protecting groups and other temporary modifications. | A one-pot synthesis that combines cyclization and acylation without isolating intermediates. |

Chemical Reactivity, Transformations, and Derivatization of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-

The chemical nature of 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one is characterized by the distinct reactivities of its benzoxazinone ring and its 7-benzoyl group.

Reactions at the Benzoxazinone Ring System

Electrophilic aromatic substitution on the benzene portion of the benzoxazinone ring is influenced by the directing effects of the substituents already present: the ring oxygen, the ring nitrogen, and the 7-benzoyl group. The ether oxygen at position 1 and the amide nitrogen at position 4 are activating, ortho-, para-directing groups. Conversely, the benzoyl group at position 7 is a deactivating, meta-directing group due to its electron-withdrawing nature. organicmystery.comlibretexts.orglibretexts.org

The C4 carbonyl group of the lactone is an electrophilic center susceptible to attack by nucleophiles. This reactivity is a hallmark of benzoxazinone chemistry and serves as a gateway to a variety of derivatives. uomosul.edu.iq These compounds are often used as building blocks for more complex heterocycles due to their reactivity with different nucleophiles. sciencemadness.org

A primary transformation is the reaction with nitrogen nucleophiles, which typically results in the opening of the lactone ring followed by recyclization to form quinazolinone derivatives. researchgate.netresearchgate.net For instance, reaction with primary amines (R-NH₂) or ammonia (B1221849) leads to the formation of 3-substituted quinazolin-4-ones. Similarly, treatment with hydrazine (B178648) hydrate (B1144303) can yield 3-aminoquinazolin-4-one derivatives. organicmystery.comzenodo.org The mechanism involves the nucleophilic attack of the amine on the C4 carbonyl, leading to the cleavage of the acyl-oxygen bond of the lactone, followed by intramolecular cyclization and dehydration.

Carbon nucleophiles, such as Grignard reagents, also react at the C4 carbonyl. This can lead to ring-opened products like o-amido-substituted tertiary carbinols after the addition of two equivalents of the Grignard reagent. semanticscholar.org

A summary of these reactions is presented below:

| Nucleophile | Reagent Example | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary Amine | p-Toluidine | Heating | 3-(p-tolyl)quinazolin-4-one derivative | zenodo.org, organicmystery.com |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | Boiling in ethanol | 3-Aminoquinazolin-4-one derivative | zenodo.org, organicmystery.com |

| Hydroxylamine (B1172632) | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Heating | 3-Hydroxyquinazolin-4-one derivative | zenodo.org, organicmystery.com |

| Carbon Nucleophile | Phenylmagnesium Bromide (PhMgBr) | Anhydrous ether | Ring-opened tertiary carbinol | semanticscholar.org |

The transformation of the benzoxazinone core into other heterocyclic systems is a key aspect of its reactivity, primarily driven by the initial ring-opening step. As detailed above, nucleophilic attack on the C4 carbonyl is the most common initiation for this process. uomosul.edu.iq

The reaction with hydrazine is a classic example. The initial attack by hydrazine opens the lactone ring to form an acylhydrazide intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the amide nitrogen, eliminating water to form the stable, six-membered quinazolinone ring. This transformation from a benzoxazinone to a quinazolinone is a widely utilized synthetic strategy. researchgate.netzenodo.org

Similarly, reaction with other bifunctional nucleophiles can lead to different fused heterocyclic systems. For example, reaction with ethanolamine (B43304) can produce a hydroxyethyl-substituted quinazolinone. semanticscholar.org These transformations highlight the utility of the benzoxazinone skeleton as a versatile precursor in synthetic organic chemistry.

Reactivity of the 7-Benzoyl Group

The 7-benzoyl group possesses its own distinct reactive sites: the ketone functionality and the attached phenyl ring.

The carbonyl group of the benzoyl moiety is a ketone, which can undergo a variety of characteristic reactions, most notably reduction. The reduction of aromatic ketones like benzophenone (B1666685) to the corresponding secondary alcohol is a well-established transformation. scribd.com

A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). zenodo.org The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol. sciencemadness.orgpitt.edu The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and upon acidic workup, the resulting alkoxide is protonated to yield the secondary alcohol. In the case of 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one, this reaction would convert the 7-benzoyl group into a 7-(hydroxy(phenyl)methyl) group.

| Transformation | Reagent | Typical Solvent | Product Functional Group | Reference |

|---|---|---|---|---|

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Secondary Alcohol | pitt.edu, sciencemadness.org, zenodo.org |

The phenyl ring of the benzoyl group is subject to electrophilic aromatic substitution. However, its reactivity is significantly attenuated by the attached carbonyl group, which is strongly electron-withdrawing and deactivating. organicmystery.comncert.nic.in This deactivating effect makes electrophilic substitution on this ring more difficult than on an unsubstituted benzene ring.

The carbonyl group directs incoming electrophiles to the meta-positions (C-3' and C-5'). organicmystery.comnih.gov Therefore, reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 3'-substituted derivative. For example, the electrophilic bromination of benzophenone is known to produce (3-bromophenyl)(phenyl)methanone as the major product. chegg.com This principle would apply directly to the phenyl ring of the 7-benzoyl group on the benzoxazinone scaffold.

Derivatization Strategies for Structural Diversification

The derivatization of 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one can be systematically approached through several synthetic routes. These strategies primarily focus on the transformation of the benzoyl group and the utilization of the benzoxazinone scaffold in more complex reaction schemes.

The benzoyl group at the 7-position serves as a key handle for introducing structural diversity through various functional group interconversions. These reactions allow for the modification of the ketone moiety into a range of other functional groups, thereby enabling the synthesis of a library of analogues with potentially different physicochemical and biological properties.

Reduction of the Carbonyl Group:

The carbonyl group of the 7-benzoyl substituent can be reduced to a secondary alcohol, yielding 7-(hydroxy(phenyl)methyl)-3H-1,4-benzoxazin-3(4H)-one. This transformation is typically achieved using mild reducing agents to avoid the reduction of the lactam carbonyl within the benzoxazinone ring.

| Reagent System | Product | Reaction Conditions |

| Sodium borohydride (NaBH4) | 7-(hydroxy(phenyl)methyl)-3H-1,4-benzoxazin-3(4H)-one | Methanol, Room Temperature |

| Lithium aluminium hydride (LiAlH4) | 7-(hydroxy(phenyl)methyl)-3H-1,4-benzoxazin-3(4H)-one and other reduction products | Tetrahydrofuran (THF), 0 °C to Room Temperature |

Oxidation Reactions:

While the benzoyl group is already in a high oxidation state, oxidative cleavage is a potential transformation, although less common for derivatization. More relevant is the oxidation of derivatives obtained from the reduction of the carbonyl group. For instance, the secondary alcohol can be re-oxidized to the ketone, a process useful for protective group strategies.

Formation of C=N Double Bonds:

The carbonyl group readily undergoes condensation reactions with primary amines and related compounds to form imines (Schiff bases), oximes, and hydrazones. These derivatives are valuable for introducing new structural motifs and for their potential biological activities. nih.govnih.gov

Oxime Formation: Reaction with hydroxylamine hydrochloride in the presence of a base affords the corresponding oxime derivative. nih.gov This transformation introduces a new site for potential further derivatization.

Hydrazone Formation: Condensation with hydrazine or substituted hydrazines yields hydrazone derivatives. nih.gov These can serve as intermediates for the synthesis of various heterocyclic systems.

| Reagent | Product Type | General Reaction Conditions |

| Hydroxylamine hydrochloride (NH2OH·HCl) | Oxime | Ethanol, Pyridine, Reflux |

| Hydrazine hydrate (N2H4·H2O) | Hydrazone | Ethanol, Acetic acid (catalyst), Reflux |

| Phenylhydrazine | Phenylhydrazone | Ethanol, Reflux |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The carbonyl group of 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one makes it a suitable substrate for several important MCRs.

Passerini Reaction:

The Passerini three-component reaction involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Utilizing 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one as the ketone component would lead to the formation of complex derivatives with a new stereocenter and multiple functional groups, significantly increasing molecular diversity.

Ugi Reaction:

The Ugi four-component reaction is another cornerstone of MCR chemistry, combining a ketone or aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org The inclusion of an additional component compared to the Passerini reaction allows for even greater structural variation in the final product. The 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one can serve as the ketone input, leading to highly functionalized and structurally complex molecules.

Biginelli Reaction:

The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org While the classical Biginelli reaction uses an aldehyde, variations involving ketones are also known. 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one could potentially participate in Biginelli-like reactions, leading to the formation of novel fused heterocyclic systems.

Gewald Reaction:

The Gewald reaction is a multicomponent synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The benzoyl ketone of the title compound can act as the carbonyl component in this reaction, leading to the formation of a thiophene (B33073) ring appended to the 7-position of the benzoxazinone scaffold.

| Multicomponent Reaction | Reactants | Potential Product Scaffold |

| Passerini Reaction | 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide derivative |

| Ugi Reaction | 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one, Primary Amine, Carboxylic Acid, Isocyanide | Bis-amide derivative |

| Biginelli-like Reaction | 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one, β-dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinone-fused system |

| Gewald Reaction | 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one, α-Cyanoester, Sulfur, Base | 2-Aminothiophene derivative |

These derivatization strategies highlight the synthetic versatility of 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one, providing pathways to a wide array of novel compounds with diverse structural features and potential applications.

Computational and Theoretical Chemistry Studies on 3h 1,4 Benzoxazin 3 4h One, 7 Benzoyl

Electronic Structure and Molecular Orbital Analysis

A fundamental understanding of a molecule's behavior begins with its electronic structure. For 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-, Density Functional Theory (DFT) calculations would be the primary method to elucidate its electronic properties. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed picture of the electron distribution can be obtained. ias.ac.in

Key parameters to be determined would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would also be visualized to identify the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO). ias.ac.in

Furthermore, a Natural Bond Orbital (NBO) analysis would be performed to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. This would provide insights into the stability conferred by delocalization of electron density between the benzoxazinone (B8607429) core and the 7-benzoyl substituent.

A Molecular Electrostatic Potential (MEP) map would complement this analysis by visualizing the electrostatic potential on the molecule's surface. This color-coded map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting sites of interaction with other molecules. ias.ac.in

Table 1: Hypothetical Electronic Properties of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be calculated in a computational study.

Conformational Landscapes and Energetic Profiles

The three-dimensional structure of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- is not rigid. The presence of a single bond connecting the benzoyl group to the benzoxazinone core allows for rotation, leading to different conformations. Understanding the conformational landscape is essential as the molecule's shape influences its physical properties and biological activity.

A systematic conformational search would be performed using molecular mechanics or semi-empirical methods to identify low-energy conformers. The geometries of these conformers would then be optimized at a higher level of theory, such as DFT. By calculating the relative energies of these optimized structures, a potential energy surface (PES) can be constructed. rug.nl This surface maps the energy of the molecule as a function of the dihedral angle of the rotating benzoyl group.

The global minimum on the PES represents the most stable conformation of the molecule. Other local minima correspond to other stable, albeit less populated, conformers. The energy barriers between these conformers, which represent transition states for rotation, would also be calculated. This information provides a comprehensive view of the molecule's flexibility and the relative populations of its different shapes at a given temperature. The conformation of the six-membered heterocyclic ring (e.g., envelope or screw-boat) would also be a key finding of this analysis. nih.gov

Reaction Mechanism Investigations and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-, one could investigate its synthesis or potential degradation pathways. For example, the synthesis often involves the reaction of a substituted anthranilic acid with benzoyl chloride. nih.gov

To study such a reaction, the geometries of the reactants, products, and any intermediates would be optimized. Transition state (TS) search algorithms, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, would then be employed to locate the transition state structures connecting these minima on the potential energy surface. github.io A key characteristic of a true transition state is that it is a first-order saddle point on the PES, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Once the transition state is located and verified, its energy can be used to calculate the activation energy of the reaction, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state indeed connects the intended reactants and products. github.io This detailed mechanistic insight is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome.

Structure-Reactivity Relationship Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. nih.govnih.gov These studies aim to correlate the structural or physicochemical properties of a series of related compounds with their biological activity or other properties. For 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-, a QSAR study would typically involve designing a virtual library of derivatives with various substituents on the benzoyl and benzoxazinone rings.

For each derivative, a set of molecular descriptors would be calculated using computational methods. These descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational parameters.

Hydrophobic: LogP (partition coefficient).

Topological: Indices that describe molecular branching and connectivity.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical model that relates these descriptors to a known activity (e.g., receptor binding affinity or inhibitory concentration). nih.gov A statistically robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.

Theoretical Characterization of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-. nih.gov By calculating the magnetic shielding tensors for each nucleus and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm the structural assignment of protons and carbons, especially for complex molecules. nih.govresearchgate.net

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated at the DFT level of theory. ias.ac.in This involves computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be animated to visualize the atomic motions associated with each peak in the spectrum. This is particularly useful for assigning specific peaks to functional groups, such as the carbonyl (C=O) stretches of the lactam and the benzoyl group, and the C-O-C stretches of the oxazine (B8389632) ring.

Table 2: Hypothetical Predicted Spectroscopic Data for 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-

| Spectroscopy Type | Predicted Feature | Hypothetical Value/Range |

| ¹³C NMR | Lactam Carbonyl (C=O) | ~165 ppm |

| ¹³C NMR | Benzoyl Carbonyl (C=O) | ~195 ppm |

| ¹H NMR | NH Proton | ~10-11 ppm |

| IR | Lactam C=O Stretch | ~1680 cm⁻¹ |

| IR | Benzoyl C=O Stretch | ~1650 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be determined through specific calculations and may vary based on the computational method and solvent model used.

Role As a Synthetic Intermediate and Advanced Scaffold in Organic Chemistry

Utilization in the Construction of Complex Organic Molecules

The 1,4-benzoxazin-3-one nucleus is a versatile building block, and the 7-benzoyl derivative is poised to be a key intermediate in multi-step synthetic sequences. The general reactivity of the benzoxazinone (B8607429) core allows for various chemical transformations. For instance, the lactam functionality within the ring can be manipulated, and the aromatic portion of the molecule can undergo further substitution, although the existing benzoyl group will direct incoming electrophiles. The synthesis of novel compounds often begins with a foundational structure like a benzoxazinone, which is then elaborated through a series of reactions to achieve the desired complex target molecule.

Precursor for Diverse Heterocyclic Systems

One of the most prominent roles of benzoxazinones is their use as precursors for other heterocyclic systems, most notably quinazolinones. uomosul.edu.iq The reaction of a benzoxazinone with primary amines or other nitrogen-based nucleophiles can lead to the ring-opening of the oxazinone and subsequent recyclization to form a new heterocyclic core. raco.cat This transformation is a powerful tool in medicinal chemistry and materials science for generating libraries of related compounds. For example, the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303) can yield a 3-amino-quinazolinone derivative. d-nb.info While the specific reactivity of the 7-benzoyl substituted 1,4-benzoxazin-3-one in these transformations is not extensively detailed in the literature, it is expected to follow similar reaction pathways.

Table 1: Examples of Heterocyclic Systems Derived from Benzoxazinones

| Starting Benzoxazinone Derivative | Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Aryl-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-2-aryl-4-quinazolinone | d-nb.info |

| 2-(Propen-1-yl)-4H-3,1-benzoxazin-4-one | 2-Aminophenol (B121084) | 3-(Benzoxazol-2-yl) propenone | raco.cat |

| 2-(Propen-1-yl)-4H-3,1-benzoxazin-4-one | o-Phenylenediamine | 3-(Benzimidazol-2-yl) propenone | raco.cat |

This table presents transformations of the related 3,1-benzoxazin-4-one scaffold, illustrating the potential of the benzoxazinone core as a precursor to other heterocycles.

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a potential area of application for 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-. The presence of aromatic rings, a carbonyl group, and a lactam nitrogen provides sites for hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can lead to the formation of well-ordered, self-assembled structures in the solid state or in solution. For instance, the crystal structure of related benzoxazinone derivatives often reveals extensive intermolecular hydrogen bonding networks. While specific studies on the supramolecular chemistry of the 7-benzoyl derivative are not currently available, its molecular structure suggests a propensity for forming such complex assemblies.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3h 1,4 Benzoxazin 3 4h One, 7 Benzoyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) Analysis

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of each proton and carbon atom, their connectivity, and the stereochemistry of the molecule.

In the ¹H NMR spectrum of a typical 7-substituted 2H-1,4-benzoxazin-3(4H)-one scaffold, the protons on the heterocyclic ring exhibit characteristic signals. The methylene (B1212753) protons (H-2) of the oxazine (B8389632) ring typically appear as a singlet. The protons on the benzene (B151609) ring of the benzoxazinone (B8607429) core and the attached benzoyl group will show complex splitting patterns in the aromatic region of the spectrum. The specific chemical shifts and coupling constants are highly sensitive to the nature and position of substituents.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbons of the lactam (C-3) and the benzoyl ketone (C=O) are particularly diagnostic, appearing far downfield. Differentiation between the benzoxazinone and its potential precursors, such as the corresponding 2-acylaminobenzoic acid, can be effectively achieved by analyzing characteristic J(CH) coupling interactions in the carbonyl region. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a 4H-3,1-benzoxazin-4-one Scaffold This table presents typical chemical shift ranges for key atoms in the benzoxazinone structure based on related compounds. nih.govresearchgate.net Precise values for 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- would require experimental measurement.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | 8.0 - 11.0 (broad s) | - |

| C-H (Aromatic) | 6.8 - 8.2 (m) | 110 - 150 |

| O-CH ₂ | 4.6 - 4.8 (s) | 65 - 70 |

| C=O (Lactam) | - | 160 - 165 |

| C=O (Ketone) | - | 190 - 200 |

Note: s = singlet, m = multiplet. Chemical shifts are dependent on the solvent and substituents.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with techniques like electrospray ionization (ESI), is a powerful method for determining the elemental composition of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- and for elucidating its fragmentation pathways. ESI-Time-of-Flight Mass Spectrometry (ESI-TOF-MS) can provide highly accurate mass measurements, allowing for the confident assignment of molecular formulas to the parent ion and its fragments. nih.gov

For 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- (C₁₅H₁₁NO₃), the expected monoisotopic mass is 253.0739 Da. HRMS analysis would confirm this mass with high precision. The fragmentation of benzoxazinone derivatives is influenced by the substituents on the core structure. nih.gov Common fragmentation patterns involve the cleavage of the heterocyclic ring and losses of small neutral molecules like CO and H₂O. The benzoyl group introduces additional fragmentation pathways, such as the loss of the phenyl group or the entire benzoyl radical.

Studying the fragmentation patterns of structural analogues helps in identifying generic fragmentation behaviors, which is crucial for identifying related compounds in complex mixtures. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in structural confirmation. uni.lu

Table 2: Predicted HRMS Data for 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- (C₁₅H₁₁NO₃)

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | C₁₅H₁₂NO₃⁺ | 254.08118 | 154.4 |

| [M+Na]⁺ | C₁₅H₁₁NNaO₃⁺ | 276.06312 | 161.6 |

| [M-H]⁻ | C₁₅H₁₀NO₃⁻ | 252.06662 | 159.7 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-.

The IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the key functional groups. A sharp peak around 3200-3400 cm⁻¹ would be characteristic of the N-H stretch of the lactam. Two distinct carbonyl (C=O) stretching bands are expected: one for the lactam carbonyl, typically around 1680-1700 cm⁻¹, and another for the benzoyl ketone carbonyl, at a slightly lower frequency (around 1650-1670 cm⁻¹) due to conjugation with the aromatic ring. C-O-C stretching of the ether linkage in the oxazine ring and C-H stretching of the aromatic rings would also be prominent. benthamscience.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C=O stretches are visible in Raman, aromatic C=C ring stretching modes often give very strong Raman signals. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. nih.gov Theoretical calculations can be used to assign the observed vibrational frequencies to specific normal modes of the molecule. mdpi.com

Table 3: Characteristic Vibrational Frequencies for a Benzoxazinone Scaffold

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Signal |

| N-H Stretch | 3200 - 3400 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Lactam C=O Stretch | 1680 - 1700 | Medium |

| Ketone C=O Stretch | 1650 - 1670 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-O-C Stretch | 1200 - 1280 | Medium |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-.

For a crystal to be suitable for analysis, it must be of sufficient size and quality. The diffraction pattern produced by irradiating the crystal with X-rays is used to calculate an electron density map, from which the atomic positions are determined. The analysis of related benzoxazinone structures reveals that the crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds (e.g., N-H···O=C) and π–π stacking between aromatic rings. researchgate.netnih.gov The six-membered oxazine ring can adopt various conformations, such as envelope or screw-boat, depending on the substitution pattern and crystal packing forces. nih.gov The dihedral angle between the benzoxazinone ring system and the benzoyl group would be a key parameter determined by this method.

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Related Benzoxazinone Derivative (7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one)

| Parameter | Value |

| Chemical Formula | C₁₄H₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6403 (14) |

| b (Å) | 7.4693 (13) |

| c (Å) | 22.047 (4) |

| β (°) | 105.595 (6) |

| Volume (ų) | 1211.9 (4) |

| Z | 4 |

Data from the crystallographic study of 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one. researchgate.net

Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis

Advanced chromatographic techniques are essential for the purification, purity assessment, and analysis of isomers of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient, would be effective for separating the target compound from impurities and starting materials. A UV detector would be suitable for detection, given the strong chromophores in the molecule. The purity of a sample can be accurately determined by integrating the peak area of the main component relative to the total peak area.

LC coupled with mass spectrometry (LC-MS) provides an even higher level of analytical power, combining the separation capabilities of HPLC with the sensitive and specific detection of MS. nih.gov This is particularly useful for identifying minor impurities by their mass-to-charge ratio and fragmentation patterns. For chiral derivatives or the potential for rotational isomers, specialized chiral chromatography columns and techniques would be necessary to separate and quantify the different stereoisomers. Preparative chromatography, which uses larger columns and higher flow rates, can be employed to purify the compound on a larger scale. nih.gov

Future Perspectives and Emerging Research Directions for 3h 1,4 Benzoxazin 3 4h One, 7 Benzoyl

Innovation in Sustainable Synthetic Methodologies for Benzoxazinones

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For benzoxazinones, including the 7-benzoyl derivative, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

Recent advancements have highlighted the use of microwave-assisted organic synthesis (MAOS) as a powerful tool for accelerating reaction rates and improving yields in the synthesis of benzoxazinone (B8607429) derivatives. researchgate.netmdpi.com This technology offers significant advantages in terms of energy efficiency and reduced solvent usage. Future work could explore the application of MAOS to the synthesis of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-, potentially through a one-pot cyclization of a suitably substituted 2-aminophenol (B121084) precursor.

Furthermore, the use of green and recyclable catalysts is a promising area. For instance, metal-free C-C coupling reactions, such as nucleophilic aromatic substitution (SNAr), have been successfully employed for the synthesis of other aryl-substituted benzoxazinones and could be adapted for the introduction of the benzoyl group or other functionalities. researchgate.net The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, will also be a key focus. researchgate.net

Unexplored Reactivity Pathways and Catalyst Development for Functionalization

The 7-benzoyl-3H-1,4-benzoxazin-3(4H)-one scaffold possesses multiple sites for potential chemical modification, offering the opportunity to generate a diverse library of new compounds. The benzoyl group itself presents a ketone functionality that can be targeted for various transformations.

Future research is expected to delve into the selective functionalization of the benzoxazinone core. The C-H bonds of the aromatic ring, for example, are attractive targets for direct functionalization, a strategy that avoids the need for pre-functionalized starting materials. researchgate.net The development of novel catalysts, particularly those based on transition metals, will be crucial for achieving high selectivity and efficiency in these transformations. researchgate.net

Moreover, the reactivity of the lactam moiety within the oxazine (B8389632) ring can be further explored. Ring-opening reactions followed by functionalization and re-cyclization can provide access to novel heterocyclic systems. researchgate.net The development of catalysts that can control the regioselectivity of these reactions will be a significant area of investigation. mdpi.com

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-, computational methods can be employed to predict the reactivity of different positions on the molecule and to design novel derivatives with tailored electronic and steric properties.

Quantum mechanical (QM) calculations can be used to determine the electron density at various points in the molecule, providing insights into the most likely sites for electrophilic or nucleophilic attack. nih.govmdpi.comresearchgate.net This information can guide the development of new synthetic strategies for the selective functionalization of the benzoxazinone core. For instance, computational models can predict the outcome of Friedel-Crafts acylation reactions on the benzoxazinone ring, a potential route for the synthesis of the title compound. chemistrysteps.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

Molecular docking simulations can be used to predict the binding affinity of novel benzoxazinone derivatives to specific biological targets, thereby guiding the design of new therapeutic agents. nih.gov By correlating computational predictions with experimental data, it is possible to develop robust structure-activity relationships (SAR) that can accelerate the discovery of new drug candidates.

Integration into Emerging Fields of Chemical Research (e.g., flow chemistry, photocatalysis)

The integration of benzoxazinone synthesis into emerging fields such as flow chemistry and photocatalysis offers exciting opportunities for process intensification and the development of novel reaction pathways.

Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.govnih.gov The synthesis of benzoxazinone intermediates has already been successfully demonstrated in a continuous flow system, highlighting the potential of this technology for the efficient and safe production of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- and its derivatives. researchgate.net

Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. researchgate.netnih.gov The application of photocatalysis to the functionalization of the benzoxazinone core could provide access to novel derivatives that are not easily accessible through traditional thermal methods. mdpi.com For example, photoredox catalysis could be used to generate radical intermediates that can undergo a variety of transformations, leading to the formation of new C-C bonds at various positions on the benzoxazinone scaffold. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 7-benzoyl-substituted 1,4-benzoxazin-3-one derivatives?

The synthesis of 7-benzoyl-1,4-benzoxazin-3-one derivatives typically involves cyclization reactions or condensation of substituted precursors. For example, Shridhar et al. (1982) demonstrated a general method using o-aminophenol derivatives and carbonyl compounds under acidic conditions to form the benzoxazinone core . Advanced modifications, such as introducing the benzoyl group at position 7, can be achieved via Friedel-Crafts acylation or palladium-catalyzed coupling reactions. Recent work by Chen et al. (2008) highlights the use of phenethylamine derivatives in nucleophilic substitution reactions to install substituents at specific positions . Key parameters include solvent choice (e.g., DMF for polar intermediates) and temperature control (60–120°C) to prevent side reactions.

Q. How can researchers characterize the molecular structure of 7-benzoyl-3H-1,4-benzoxazin-3-one derivatives?

Structural characterization relies on a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR identify proton environments and carbonyl resonance signals (e.g., C3 ketone at ~170 ppm) .

- X-ray crystallography : Resolves bond angles and stereochemistry, as shown in Zhuang & Xie (2008) for 6-chloro derivatives .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., CHNO for 7-benzoyl derivatives) .

- InChIKey validation : Cross-references with databases like NIST to ensure structural accuracy .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the biological activity of 1,4-benzoxazin-3-one derivatives?

Structure-activity relationship (SAR) studies reveal that:

- P1 substituents (e.g., benzamidine groups) enhance thrombin inhibition by mimicking arginine side chains, as seen in compound 7b (K = 2.6 nM) .

- P3 modifications (e.g., carbamimidoylbenzyl) improve selectivity against off-target proteases like factor Xa .

- Electron-withdrawing groups at position 7 (e.g., benzoyl) increase metabolic stability but may reduce solubility, requiring formulation optimization .

Contradictions in activity data (e.g., varying IC values across assays) often arise from differences in assay conditions (e.g., buffer pH, enzyme sources) .

Q. What analytical methods are recommended for quantifying 7-benzoyl-1,4-benzoxazin-3-one derivatives in biological matrices?

- UPLC-MS/MS : Provides sensitivity (LOQ ~0.1 ng/mL) for trace quantification in insect tissues, as demonstrated for DIMBOA analogs .

- HPLC-DAD : Validated for purity analysis (>98%) using C18 columns and acetonitrile/water gradients .

- Isotope dilution : Incorporates C-labeled internal standards to correct for matrix effects in plant extracts .

Q. How can researchers address contradictions in biological activity data between different benzoxazinone derivatives?

- Standardized assays : Use recombinant enzymes (e.g., human thrombin vs. bovine) to minimize variability .

- Free energy calculations : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by subtle structural differences .

- Meta-analysis : Compare data across studies using normalized metrics (e.g., pIC) to account for experimental biases .

Q. What strategies are effective for designing multi-target inhibitors based on the 1,4-benzoxazin-3-one scaffold?

- Hybrid pharmacophores : Integrate acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitory motifs, as in compound 3d, which achieves dual inhibition via a methylbenzoyl group at position 2 and isoindoline-1,3-dione at position 6 .

- Scaffold hopping : Replace the benzoxazinone core with isoquinolinone or benzodiazepine fragments while retaining key substituents .

- In silico screening : Prioritize derivatives with balanced LogP (2–4) and topological polar surface area (70–90 Ų) to optimize blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.